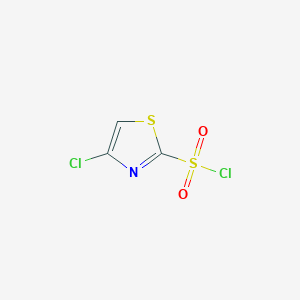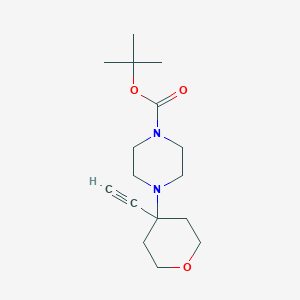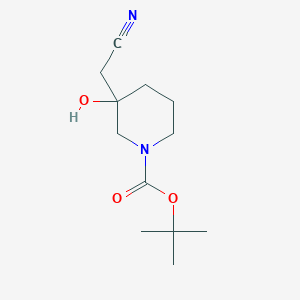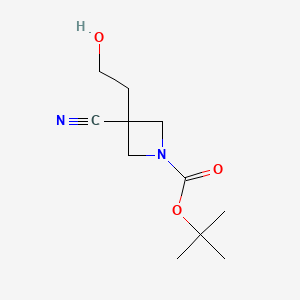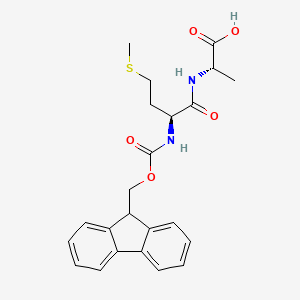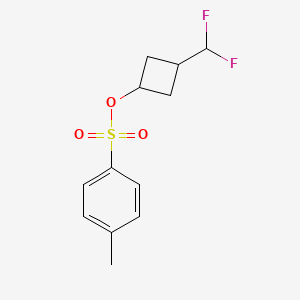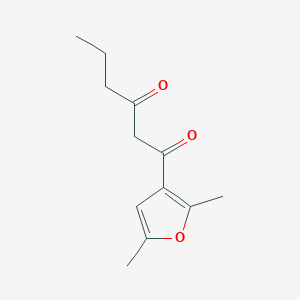
2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H7ClNO3S and a molecular weight of 221.65 g/mol. This compound is characterized by the presence of a chloropyridine ring, an ether linkage, and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 5-chloropyridin-3-ol with ethane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: The chloropyridine ring can undergo reduction reactions to form the corresponding pyridine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate ester derivatives: Formed by the reaction with alcohols.
Sulfonothioate derivatives: Formed by the reaction with thiols.
Sulfonic acid derivatives: Formed by oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((5-Chloropyridin-3-yl)oxy)ethan-1-ol: Similar structure but with a hydroxyl group instead of a sulfonyl chloride group.
2-(2-Chloropyridin-3-yl)ethane-1-sulfonyl chloride: Similar structure but with a different position of the chlorine atom on the pyridine ring.
Uniqueness
2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride is unique due to the presence of both the ether linkage and the sulfonyl chloride group, which provides distinct reactivity and versatility in chemical synthesis
Eigenschaften
Molekularformel |
C7H7Cl2NO3S |
|---|---|
Molekulargewicht |
256.11 g/mol |
IUPAC-Name |
2-(5-chloropyridin-3-yl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C7H7Cl2NO3S/c8-6-3-7(5-10-4-6)13-1-2-14(9,11)12/h3-5H,1-2H2 |
InChI-Schlüssel |
YEHXJIIPJFNEOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1Cl)OCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


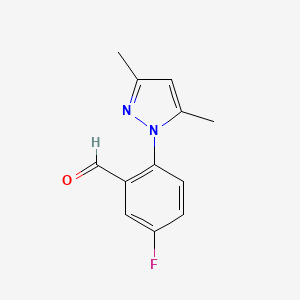
![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)
![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B15315526.png)

